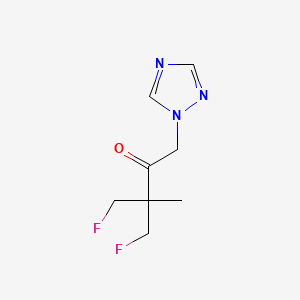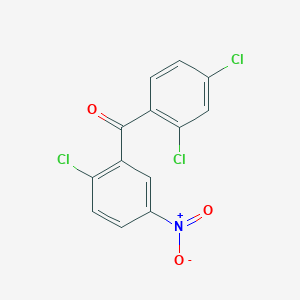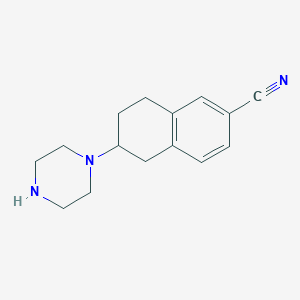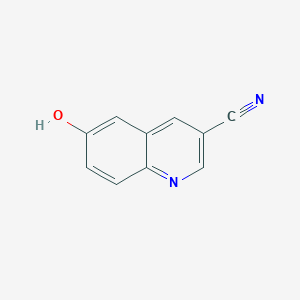
6-Hydroxy-3-quinolinecarbonitrile
概要
説明
6-Hydroxy-3-quinolinecarbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family. It features a quinoline core with a cyano group at the third position and a hydroxyl group at the sixth position. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3-quinolinecarbonitrile can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with ethyl acetoacetate under basic conditions, followed by oxidation to yield the desired product. Another method includes the reaction of 2-cyanoaniline with diethyl malonate in the presence of a base, followed by cyclization and oxidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as heteropolyacids and transition metals may be employed to enhance the efficiency of the reactions .
化学反応の分析
Types of Reactions: 6-Hydroxy-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides, aryl halides, and nucleophiles are employed under various conditions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used
科学的研究の応用
6-Hydroxy-3-quinolinecarbonitrile has a wide range of applications in scientific research:
Biology: It serves as a fluorescent probe for detecting enzyme activity and as a potential therapeutic agent due to its biological activity
Medicine: The compound exhibits antimicrobial, anticancer, and antiviral properties, making it a candidate for drug development
Industry: It is used in the production of dyes, pigments, and other functional materials
作用機序
The mechanism of action of 6-Hydroxy-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to chelate metal ions also plays a role in its biological activity .
類似化合物との比較
8-Hydroxyquinoline: Similar in structure but with the hydroxyl group at the eighth position.
2-Cyano-6-hydroxyquinoline: Differing only in the position of the cyano group, this compound exhibits distinct chemical and biological properties.
Uniqueness: 6-Hydroxy-3-quinolinecarbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other quinoline derivatives. Its combination of a cyano and hydroxyl group allows for versatile chemical transformations and potential therapeutic applications .
特性
CAS番号 |
13669-59-5 |
|---|---|
分子式 |
C10H6N2O |
分子量 |
170.17 g/mol |
IUPAC名 |
6-hydroxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-5-7-3-8-4-9(13)1-2-10(8)12-6-7/h1-4,6,13H |
InChIキー |
FTJUASCRKDSIKI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(C=C2C=C1O)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
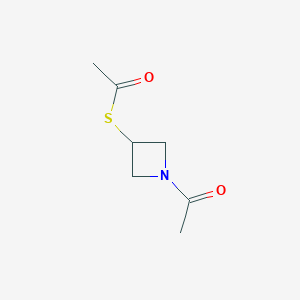
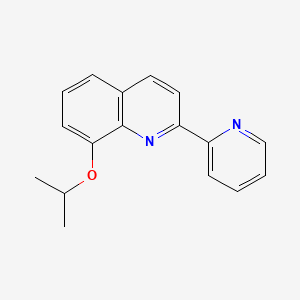
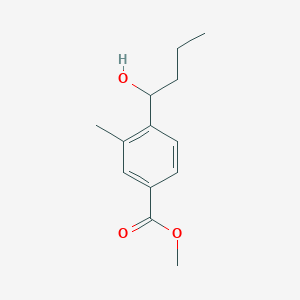
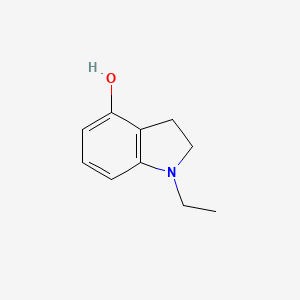
![2-[(Naphthalen-1-yl)methylidene]butanedioic acid](/img/structure/B8608383.png)
![4-N-[3-(dimethylamino)phenyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8608389.png)
